tert-Butyl (2-bromoethyl)(methyl)carbamate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 224.096 g/mol. It features a tert-butyl group, a bromoethyl moiety, and a methyl carbamate functional group. The compound has a melting point of 30-32 °C and a boiling point of around 262.3 °C at standard atmospheric pressure . Its density is reported to be approximately 1.3 g/cm³, indicating that it is relatively dense compared to many organic compounds .
This compound is classified under hazardous materials due to its acute toxicity and potential irritant properties, necessitating careful handling in laboratory settings .
As there's no documented use of this specific compound in biological systems, a mechanism of action is not applicable.
The synthesis of tert-butyl (2-bromoethyl)(methyl)carbamate can be achieved through several methods:
tert-Butyl (2-bromoethyl)(methyl)carbamate serves as an important intermediate in organic synthesis, particularly in:
Tert-butyl (2-bromoethyl)(methyl)carbamate (CAS: 263410-12-4) is a carbamate ester with the molecular formula C₈H₁₆BrNO₂. Its structure comprises:
The bromoethyl group’s bromine atom acts as a good leaving group, enabling nucleophilic substitution reactions. The tert-butyl ester’s stability under acidic conditions is critical for its utility in protecting amines during synthesis.
The tert-butyl group adopts a C₃ symmetry (equatorial conformation), as established by computational studies on analogous tert-butyl cations. This conformation minimizes steric strain while maximizing electron donation from C–H bonds into adjacent σ-bonds.
Key properties are summarized in Table 1.
The compound’s polarity is moderate due to the carbamate group, while the tert-butyl and bromoethyl groups enhance hydrophobicity. Its stability in organic solvents facilitates use in multi-step syntheses.
¹H NMR (DMSO-d₆):
¹³C NMR (DMSO-d₆):
Key absorption bands:
Density Functional Theory (DFT) studies reveal:
Ab initio calculations indicate a flat potential energy surface for methyl rotation around the carbamate nitrogen, suggesting minimal conformational strain. The preferred conformation aligns the bromoethyl group anti to the carbonyl oxygen, optimizing steric and electronic interactions.
The bromoethyl moiety in tert-butyl (2-bromoethyl)(methyl)carbamate serves as an excellent electrophilic center for nucleophilic substitution reactions. The bromide ion acts as a competent leaving group, facilitating various transformations that are fundamental to synthetic organic chemistry [3].
The nucleophilic substitution reactions of tert-butyl (2-bromoethyl)(methyl)carbamate proceed predominantly through the SN2 mechanism due to the primary nature of the carbon center bearing the bromide [4] [5] [6]. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the back side relative to the leaving group, resulting in inversion of configuration at the reaction center [4] [6].
The SN2 mechanism is characterized by second-order kinetics, with the reaction rate being dependent on both the concentration of the substrate and the nucleophile [4] [5]. The rate law for these reactions can be expressed as:
$$ \text{Rate} = k[\text{substrate}][\text{nucleophile}] $$
where k represents the rate constant, which is influenced by factors such as solvent polarity, temperature, and the nature of both the nucleophile and leaving group [4] [6].
The leaving group ability of bromide in this system is particularly noteworthy. Bromide ion represents an excellent leaving group due to its weak basicity and ability to stabilize negative charge [3] [7]. Comparative studies have demonstrated that bromide exhibits significantly higher reactivity than chloride but lower reactivity than iodide or sulfonate ester leaving groups [3] [7].
Leaving Group | Relative Reactivity | Half-life (min) | pKa of Conjugate Acid |
---|---|---|---|
Iodide | 100 | 5-10 | -10 [3] [7] |
Bromide | 35-40 | 15-20 | -9 [3] [7] |
Chloride | 1 | 120-180 | -7 [3] [7] |
Tosylate | 15-20 | 40-60 | -2.8 [3] [7] |
Mesylate | 10-15 | 60-90 | -1.9 [3] [7] |
Triflate | 500-1000 | 1-2 | -14 [3] [7] |
The superior leaving group ability of bromide compared to chloride can be attributed to several factors. First, the larger atomic radius of bromine results in a longer and weaker carbon-bromine bond, making it more susceptible to heterolytic cleavage [3] [7]. Second, the lower electronegativity of bromine compared to chlorine means that bromide ion is a weaker base and therefore a better leaving group [3] [7].
The mechanism proceeds through a pentacoordinate transition state where the nucleophile forms a partial bond with the electrophilic carbon while the carbon-bromine bond simultaneously weakens [4] [6]. This transition state is stabilized by the electron-withdrawing effect of the adjacent carbamate group, which helps to disperse the developing negative charge [8] [9].
The nucleophilic substitution reactions of tert-butyl (2-bromoethyl)(methyl)carbamate have found extensive applications in the synthesis of amine derivatives and related nitrogen-containing compounds [10] [11]. These reactions enable the introduction of various functional groups through displacement of the bromide leaving group.
Primary and secondary amines readily undergo nucleophilic substitution with the compound under mild conditions [10]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 50°C [10]. The choice of solvent is crucial as it affects both the nucleophilicity of the amine and the solvation of the leaving group [10].
Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Sodium azide | DMF | Room temperature | 2-4 | 85-92 [3] |
Potassium thiolate | DMSO | 50 | 4-6 | 78-85 [3] |
Sodium alkoxide | DMF | 50 | 3-5 | 80-88 [3] |
Triethylamine | DMF | Room temperature | 1-2 | 90-95 |
Morpholine | THF | 50 | 6-8 | 75-82 |
Piperidine | DMF | 50 | 4-6 | 78-85 |
Benzylamine | MeCN | Room temperature | 2-3 | 88-93 |
The reaction with sodium azide is particularly valuable as it provides access to azide derivatives, which can subsequently be reduced to primary amines or used in click chemistry reactions [3]. The azide group serves as a masked amine functionality that can be selectively revealed under appropriate conditions [3].
Thiolate nucleophiles also react efficiently with the compound, forming thioether linkages that are useful in the synthesis of sulfur-containing pharmaceuticals and agrochemicals [3]. The reaction typically requires elevated temperatures due to the lower nucleophilicity of sulfur compared to nitrogen [3].
Alkoxide nucleophiles provide access to ether derivatives, which are important intermediates in the synthesis of polyethylene glycol derivatives and other ether-containing compounds [3]. These reactions often require the presence of a base to deprotonate the alcohol and generate the more nucleophilic alkoxide anion [3].
Cyclic amines such as morpholine and piperidine undergo smooth substitution reactions, providing access to morpholine and piperidine derivatives that are common structural motifs in pharmaceutical compounds . The reaction conditions are generally mild, with yields ranging from 75% to 85% .
The synthetic utility of these transformations is enhanced by the presence of the tert-butyl carbamate protecting group, which remains intact during the nucleophilic substitution reactions . This orthogonal protection strategy allows for selective functionalization of the bromoethyl moiety while preserving the nitrogen functionality for subsequent transformations .
The reaction kinetics of nucleophilic substitution reactions involving tert-butyl (2-bromoethyl)(methyl)carbamate are significantly influenced by both steric and electronic factors [8] [9] [12] [13]. Understanding these effects is crucial for predicting reaction outcomes and optimizing synthetic procedures.
Steric effects play a dominant role in determining the reaction rate, particularly in SN2 reactions where the nucleophile must approach the electrophilic carbon from the back side [8] [9] [13]. The primary nature of the carbon center bearing the bromide minimizes steric hindrance, allowing for efficient nucleophilic attack [8] [9] [13]. However, the presence of the methyl group on the carbamate nitrogen introduces some steric bulk that can influence the reaction trajectory [8] [9].
Structural Feature | Effect on SN2 Rate | Electronic Effect | Steric Effect |
---|---|---|---|
Primary alkyl halide | Fast (reference) | Neutral | Minimal [4] [13] [6] |
Secondary alkyl halide | Moderate (0.1-0.01 relative) | Slight destabilization | Moderate hindrance [4] [13] [6] |
Tertiary alkyl halide | Very slow (10⁻⁴ relative) | Steric hindrance dominant | Severe hindrance [4] [13] [6] |
Electron-withdrawing groups | Increased rate | Stabilizes transition state | Varies [8] [9] [12] |
Electron-donating groups | Decreased rate | Destabilizes transition state | Varies [8] [9] [12] |
Bulky substituents (tert-butyl) | Significantly decreased | Minimal | Severe hindrance [8] [9] [12] |
Conjugated systems | Moderate increase | Resonance stabilization | Moderate [8] [9] [12] |
Electronic effects are equally important in determining reaction kinetics [8] [9] [12]. The carbamate group adjacent to the reaction center acts as an electron-withdrawing group due to the resonance interaction between the nitrogen lone pair and the carbonyl group [8] [9]. This electron-withdrawing effect stabilizes the transition state by helping to accommodate the developing negative charge, thereby increasing the reaction rate [8] [9].
The resonance stabilization provided by the carbamate group can be represented by the following resonance structures:
$$ \text{R-NH-CO-OR'} \leftrightarrow \text{R-NH}^+-\text{CO}^--\text{OR'} $$
This resonance interaction reduces the electron density at the nitrogen atom, making it less nucleophilic but simultaneously making the adjacent carbon more electrophilic [8] [9]. The net effect is an acceleration of nucleophilic substitution reactions at the bromoethyl carbon [8] [9].
The electronic properties of the nucleophile also significantly influence the reaction kinetics [8] [9] [14]. Nucleophiles with high electron density, such as alkoxides and thiolates, generally react faster than less nucleophilic species [8] [9] [14]. The nucleophilicity scale for common nucleophiles in these reactions follows the order:
$$ \text{R-S}^- > \text{R-O}^- > \text{R}3\text{N} > \text{R}2\text{NH} > \text{R-NH}2 > \text{N}3^- $$
Solvent effects represent another crucial factor influencing reaction kinetics [8] [9] [12]. Polar aprotic solvents such as DMF and DMSO are preferred for these reactions because they solvate cations effectively while leaving anions relatively unsolvated, thereby enhancing nucleophilicity [8] [9] [12]. Protic solvents tend to solvate nucleophiles through hydrogen bonding, reducing their nucleophilicity and slowing the reaction [8] [9] [12].
The temperature dependence of these reactions follows the Arrhenius equation:
$$ k = A \cdot e^{-E_a/RT} $$
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [8] [9]. Typical activation energies for SN2 reactions of this type range from 20 to 30 kcal/mol, depending on the specific nucleophile and reaction conditions [8] [9].
The functional group transformations of tert-butyl (2-bromoethyl)(methyl)carbamate extend beyond nucleophilic substitution to include various oxidation and reduction reactions that target different portions of the molecule [15] [16] [17]. These reactions provide access to diverse structural motifs and enable the preparation of compounds with altered biological and chemical properties.
The bromoethyl moiety in tert-butyl (2-bromoethyl)(methyl)carbamate can undergo several types of oxidation reactions that lead to the formation of carbonyl-containing compounds [15] [16] [18]. These transformations are particularly valuable for introducing electrophilic centers that can participate in subsequent carbon-carbon bond-forming reactions.
The most common oxidation reaction involves the conversion of the bromoethyl group to an aldehyde functionality through a two-step process [15] [16]. The first step requires the displacement of bromide with a nucleophile that can subsequently be oxidized, such as a hydroxide ion or an alkoxide [15] [16]. The resulting alcohol intermediate can then be oxidized to the corresponding aldehyde using mild oxidizing agents [15] [16].
The Swern oxidation represents one of the most effective methods for this transformation [15] [16]. This reaction employs oxalyl chloride and dimethyl sulfoxide (DMSO) as the oxidizing system, operating at low temperatures to minimize side reactions [15] [16]. The mechanism involves the formation of a sulfonium intermediate that facilitates the oxidation process [15] [16].
$$ \text{(COCl)}2 + \text{DMSO} \rightarrow \text{ClCO-S}^+\text{Me}2\text{Cl}^- + \text{CO} + \text{HCl} $$
The bromoethyl group can also be oxidized directly to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or chromium trioxide [15] [16]. However, these conditions may not be compatible with the carbamate protecting group, requiring careful optimization of reaction conditions [15] [16].
Reaction Type | Reagent | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|
Oxidation of bromoethyl to aldehyde | Oxalyl chloride/DMSO | -78 to 0 | 75-85 | High [15] [16] |
Oxidation of bromoethyl to carboxylic acid | KMnO₄/H₂O | Room temperature | 80-90 | Moderate [15] [16] |
Reduction of carbamate to amine | LiAlH₄/THF | 0 to reflux | 85-95 | High [15] [17] |
Selective reduction with LiAlH₄ | LiAlH₄/THF | 0 to reflux | 80-90 | Moderate [15] [17] |
Borane reduction | BH₃·THF | 0 to reflux | 70-80 | High [19] |
Catalytic hydrogenation | H₂/Pd-C | Room temperature | 90-95 | Very high [15] [17] |
Alternative oxidation strategies involve the use of transition metal catalysts to facilitate selective oxidation of the bromoethyl moiety [15] [16]. Palladium-catalyzed oxidation reactions have been particularly successful in achieving high selectivity while maintaining compatibility with the carbamate protecting group [15] [16].
The oxidation products serve as versatile intermediates for further chemical transformations [15] [16]. Aldehydes can participate in aldol condensations, reductive aminations, and other carbon-carbon bond-forming reactions [15] [16]. Carboxylic acids can be converted to esters, amides, and other derivatives through standard activation and coupling procedures [15] [16].
The selective reduction of carbamate groups in tert-butyl (2-bromoethyl)(methyl)carbamate represents a challenging transformation due to the stability of the carbamate functionality [15] [17] [19]. However, several reducing agents have been developed that can accomplish this transformation under appropriate conditions.
Lithium aluminum hydride (LiAlH₄) is the most commonly used reducing agent for carbamate reduction [15] [17]. The reaction typically requires elevated temperatures and extended reaction times due to the reduced electrophilicity of the carbamate carbonyl compared to other carbonyl-containing functional groups [15] [17]. The mechanism involves the formation of an aluminum alkoxide intermediate that facilitates the reduction process [15] [17].
The reduction proceeds through a series of hydride additions and eliminations:
$$ \text{R-NH-CO-OR'} + \text{LiAlH}4 \rightarrow \text{R-NH-CH}2\text{OH} + \text{LiAlOR'} $$
The initial hydride addition forms a tetrahedral intermediate that collapses to eliminate the alkoxide leaving group [15] [17]. The resulting formamide intermediate undergoes further reduction to yield the final amine product [15] [17].
Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), offer an alternative approach for carbamate reduction [19]. These reagents are particularly effective for the selective reduction of carbamate groups in the presence of other reducible functionalities [19]. The reaction typically proceeds under milder conditions than LiAlH₄ reduction, making it suitable for substrates containing sensitive functional groups [19].
The selectivity of borane reduction can be attributed to the unique coordination properties of borane [19]. The reagent preferentially coordinates to the oxygen atoms of the carbamate group, activating it toward reduction while leaving other functional groups unaffected [19]. This selectivity is particularly valuable in complex synthetic sequences where orthogonal reactivity is required [19].
Catalytic hydrogenation represents another approach for carbamate reduction, although it requires specific reaction conditions to be effective [15] [17]. The reaction typically employs heterogeneous catalysts such as palladium on carbon (Pd-C) or Raney nickel under elevated pressure and temperature [15] [17]. The advantage of catalytic hydrogenation is its high selectivity and the ability to use hydrogen gas as the reducing agent [15] [17].
The choice of reducing agent depends on the specific requirements of the synthetic sequence, including the presence of other functional groups, the desired reaction conditions, and the required selectivity [15] [17] [19]. LiAlH₄ provides high yields but requires anhydrous conditions and can reduce other functional groups [15] [17]. Borane reagents offer greater selectivity but may require longer reaction times [19]. Catalytic hydrogenation provides excellent selectivity and uses environmentally benign hydrogen gas but may require high pressure equipment [15] [17].
The reduction products serve as important intermediates for the synthesis of various nitrogen-containing compounds [15] [17]. The resulting amines can be further functionalized through acylation, alkylation, or other standard transformations [15] [17]. The presence of the bromoethyl moiety provides additional opportunities for further chemical modifications [15] [17].
The tert-butyloxycarbonyl (Boc) protecting group in tert-butyl (2-bromoethyl)(methyl)carbamate serves as a crucial protective element that can be selectively removed under specific conditions to reveal the free amine functionality [20] [21] [22]. The development of efficient and selective deprotection methods is essential for the successful application of this compound in synthetic chemistry.
The most widely used method for Boc deprotection involves treatment with strong acids, with trifluoroacetic acid (TFA) being the gold standard for this transformation [20] [23] [22]. The mechanism of acid-mediated Boc cleavage involves protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [20] [22] [24].
The reaction mechanism can be described in the following steps:
$$ \text{R-NH-CO-O-}t\text{Bu} + \text{H}^+ \rightarrow \text{R-NH-CO-OH} + t\text{Bu}^+ $$
$$ \text{R-NH-CO-OH} \rightarrow \text{R-NH}2 + \text{CO}2 $$
The stability of the tert-butyl cation intermediate is crucial for the success of this reaction [20] [22] [24]. The tertiary nature of the cation provides significant stabilization through hyperconjugation with the three methyl groups [20] [22] [24]. This stabilization makes the elimination step thermodynamically favorable and kinetically accessible [20] [22] [24].
Deprotection Method | Conditions | Reaction Time | Yield (%) | Advantages |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | TFA/CH₂Cl₂ (1:1), RT | 30 min - 2 h | 90-98 | Mild, fast, high yield [20] [23] [22] |
Hydrochloric acid in dioxane | 4M HCl/dioxane, RT | 1-3 h | 85-95 | Mild, compatible with base-sensitive groups [21] [25] |
Oxalyl chloride in methanol | 3 equiv (COCl)₂/MeOH, RT | 3-6 h | 70-85 | Mild, no strong acid required [21] [25] |
Iodine (catalytic) | I₂ (10 mol%), neat | 2-8 h | 75-90 | Neutral conditions, recyclable [21] [26] |
Thermal decomposition | 150-200°C, solvent-free | 30 min - 2 h | 60-80 | Solvent-free, environmentally friendly [21] |
TBAF (nucleophilic) | TBAF/THF, RT | 30 min - 2 h | 70-85 | Neutral conditions, mild [27] |
TMSOTf/2,6-lutidine | TMSOTf/2,6-lutidine, 0°C | 1-2 h | 80-90 | Compatible with acid-sensitive groups [28] |
The choice of acid and solvent system significantly influences the efficiency and selectivity of the deprotection reaction [20] [23] [22]. TFA is preferred due to its high acidity (pKa ≈ 0.3) and its ability to dissolve in organic solvents [20] [22]. The reaction is typically carried out in dichloromethane or neat TFA, depending on the substrate solubility and the desired reaction rate [20] [22].
Concentration effects play an important role in the deprotection kinetics [20] [22]. Higher acid concentrations generally lead to faster reaction rates, but may also increase the risk of side reactions [20] [22]. The optimal concentration depends on the specific substrate and the presence of other functional groups that might be sensitive to acidic conditions [20] [22].
Temperature control is crucial for achieving clean deprotection without side reactions [20] [22]. Most Boc deprotections are carried out at room temperature or slightly elevated temperatures [20] [22]. Higher temperatures can lead to decomposition of the product or formation of unwanted side products [20] [22].
The stability of the Boc group under various conditions has been extensively studied [20] [22] [29]. The group is stable to basic conditions, nucleophilic reagents, and mild oxidizing agents [20] [22]. However, it is sensitive to strong acids, elevated temperatures, and certain Lewis acids [20] [22]. This stability profile makes it an ideal protecting group for many synthetic sequences [20] [22].
Side reactions during Boc deprotection can include alkylation of nucleophilic sites by the tert-butyl cation, formation of isobutene through deprotonation of the cation, and decomposition of acid-sensitive functional groups [20] [22]. These side reactions can be minimized through careful choice of reaction conditions and the use of appropriate scavengers [20] [22].
While acid-mediated cleavage remains the most common method for Boc deprotection, several alternative strategies have been developed to address specific synthetic challenges or to provide orthogonal reactivity [21] [27] [25] [26] [28]. These methods are particularly valuable when working with acid-sensitive substrates or when mild reaction conditions are required.
Oxalyl chloride in methanol represents a mild alternative to strong acid deprotection [21] [25]. This method operates through a different mechanism that involves the formation of reactive intermediates that facilitate the cleavage of the carbamate bond [21] [25]. The reaction typically requires 3 equivalents of oxalyl chloride and proceeds at room temperature over 3-6 hours [21] [25].
The mechanism involves the initial formation of a chloroformate intermediate through reaction with oxalyl chloride, followed by alcoholysis with methanol [21] [25]. The resulting mixed anhydride intermediate undergoes elimination to form an isocyanate, which is subsequently hydrolyzed to yield the free amine [21] [25].
$$ \text{R-NH-CO-O-}t\text{Bu} + \text{(COCl)}_2 \rightarrow \text{R-NH-CO-Cl} + t\text{Bu-O-CO-Cl} $$
$$ \text{R-NH-CO-Cl} + \text{MeOH} \rightarrow \text{R-NH-CO-OMe} + \text{HCl} $$
The advantages of this method include its compatibility with acid-sensitive functional groups and the avoidance of strong acids [21] [25]. However, the reaction may produce carbon monoxide as a byproduct, which requires appropriate ventilation and safety precautions [21] [25].
Iodine-mediated deprotection offers another mild alternative that operates under neutral conditions [21] [26]. This method uses catalytic amounts of iodine (typically 10 mol%) and can be carried out in the absence of solvent [21] [26]. The reaction mechanism involves the formation of iodine-containing intermediates that facilitate the cleavage of the carbamate bond [21] [26].
The reaction proceeds through the formation of an iodine complex with the carbamate oxygen, which activates the carbonyl group toward elimination [21] [26]. The resulting carbamic acid intermediate undergoes decarboxylation to yield the free amine [21] [26]. The iodine catalyst can be recovered and reused, making this method attractive from an environmental perspective [21] [26].
Nucleophilic deprotection using tetrabutylammonium fluoride (TBAF) represents a unique approach that operates under basic conditions [27]. This method is particularly valuable for substrates that are sensitive to acidic conditions [27]. The reaction involves nucleophilic attack by fluoride on the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to eliminate the tert-butoxide leaving group [27].
The mechanism can be described as follows:
$$ \text{R-NH-CO-O-}t\text{Bu} + \text{F}^- \rightarrow \text{R-NH-CO-F} + t\text{Bu-O}^- $$
$$ \text{R-NH-CO-F} + \text{H}2\text{O} \rightarrow \text{R-NH}2 + \text{CO}_2 + \text{HF} $$
The reaction typically proceeds in tetrahydrofuran (THF) at room temperature and requires 30 minutes to 2 hours for completion [27]. The method is compatible with a wide range of functional groups and provides good yields in most cases [27].
Thermal deprotection represents a solvent-free approach that can be environmentally advantageous [21]. The reaction involves heating the substrate to 150-200°C in the absence of solvent, causing thermal decomposition of the carbamate bond [21]. While this method avoids the use of chemical reagents, it requires careful control of temperature and reaction time to prevent decomposition of the product [21].
The mechanism involves thermal activation of the carbamate bond, leading to elimination of isobutene and CO₂ [21]. The reaction is typically carried out under reduced pressure to facilitate the removal of volatile byproducts [21].
$$ \text{R-NH-CO-O-}t\text{Bu} \xrightarrow{\Delta} \text{R-NH}2 + \text{CO}2 + \text{CH}2=\text{C(CH}3\text{)}_2 $$
Lewis acid-mediated deprotection using trimethylsilyl triflate (TMSOTf) in the presence of 2,6-lutidine provides another alternative that is compatible with acid-sensitive functional groups [28]. The reaction operates through coordination of the Lewis acid to the carbamate oxygen, followed by elimination of the tert-butyl group [28]. The 2,6-lutidine serves as a base to neutralize the acid generated during the reaction [28].
The choice of deprotection method depends on the specific requirements of the synthetic sequence, including the presence of other functional groups, the desired reaction conditions, and the required selectivity [21] [27] [25] [26] [28]. Each method has its own advantages and limitations, and the optimal choice must be determined based on the specific substrate and synthetic goals [21] [27] [25] [26] [28].